molecular formula C49H55NO14S B1236922 7-Methylthiomethylpaclitaxel CAS No. 160237-25-2

7-Methylthiomethylpaclitaxel

Cat. No.: B1236922
CAS No.: 160237-25-2
M. Wt: 914.0 g/mol
InChI Key: UBJAHGAUPNGZFF-XOVTVWCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-184476 is a novel taxane derivative, specifically a 7-methylthiomethyl ether of paclitaxel. It has shown superior potency compared to paclitaxel against tumor cells in culture and human tumor xenografts. This compound also inhibits the growth of paclitaxel-resistant human tumor cell lines with multidrug resistance mediated by either P-glycoprotein or mutated tubulin .

Preparation Methods

The synthesis of BMS-184476 involves the protection of paclitaxel as the 2’-triethylsilyl derivative, followed by conversion to the 7-methylsulfanylmethyl ether using dimethyl sulfide and benzoyl peroxide. Subsequent desilylation using aqueous acetic acid or hydrochloric acid in water/acetonitrile furnishes the desired 7-O-methylsulfanylmethyl paclitaxel . Industrial production methods typically follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

BMS-184476 undergoes several types of chemical reactions, including:

Mechanism of Action

BMS-184476 binds to and stabilizes microtubules, inhibiting their disassembly. This results in cell-cycle arrest at the G2/M phase and induces apoptosis. The compound targets tubulin and is effective against tumor cells with multidrug resistance mediated by P-glycoprotein or mutated tubulin .

Comparison with Similar Compounds

BMS-184476 is compared to other taxanes like paclitaxel and docetaxel. While paclitaxel and docetaxel are widely used in clinical practice, BMS-184476 offers advantages in terms of potency and efficacy against resistant tumor cell lines . Similar compounds include:

    Paclitaxel: A widely used chemotherapeutic agent derived from the Pacific Yew tree.

    Docetaxel: An analogue of paclitaxel synthesized from the European Yew tree.

    Cabazitaxel: Another taxane derivative used in cancer treatment.

BMS-184476’s unique 7-methylthiomethyl ether substitution enhances its solubility and reduces the amount of Cremophor EL required as a diluent, potentially reducing hypersensitivity and neurotoxicity .

Properties

CAS No.

160237-25-2

Molecular Formula

C49H55NO14S

Molecular Weight

914.0 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-9-(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C49H55NO14S/c1-27-33(62-45(57)38(53)37(30-17-11-8-12-18-30)50-43(55)31-19-13-9-14-20-31)24-49(58)42(63-44(56)32-21-15-10-16-22-32)40-47(6,41(54)39(61-28(2)51)36(27)46(49,4)5)34(60-26-65-7)23-35-48(40,25-59-35)64-29(3)52/h8-22,33-35,37-40,42,53,58H,23-26H2,1-7H3,(H,50,55)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1

InChI Key

UBJAHGAUPNGZFF-XOVTVWCYSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C

160237-25-2

Synonyms

7-methylthiomethyl-paclitaxel
7-methylthiomethylpaclitaxel
BMS 184476
BMS-184476
BMS184476

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylthiomethylpaclitaxel
Reactant of Route 2
Reactant of Route 2
7-Methylthiomethylpaclitaxel
Reactant of Route 3
Reactant of Route 3
7-Methylthiomethylpaclitaxel
Reactant of Route 4
Reactant of Route 4
7-Methylthiomethylpaclitaxel
Reactant of Route 5
Reactant of Route 5
7-Methylthiomethylpaclitaxel
Reactant of Route 6
7-Methylthiomethylpaclitaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.